molecular formula C19H14N2O2 B12586677 Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate CAS No. 649550-87-8

Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate

Cat. No.: B12586677
CAS No.: 649550-87-8
M. Wt: 302.3 g/mol
InChI Key: HHTYMNVLDCCYOH-UHFFFAOYSA-N
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Description

Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of quinoline derivatives with indole-3-carboxylic acid under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents like tetrahydrofuran or dimethylformamide to facilitate the reaction. The esterification step involves the use of methanol in the presence of a catalyst like sulfuric acid to yield the final methyl ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as solvent recycling and energy-efficient methods, are often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, converting the quinoline moiety to a dihydroquinoline derivative.

    Substitution: Electrophilic substitution reactions are common, where reagents like bromine or chlorine can introduce halogen atoms into the quinoline or indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Bromine, chlorine

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Dihydroquinoline derivatives

    Substitution: Halogenated quinoline or indole derivatives

Scientific Research Applications

Chemistry

In chemistry, Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a valuable lead compound for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photonics.

Mechanism of Action

The mechanism of action of Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The quinoline and indole moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-3-carboxylate
  • Indole-3-carboxylate
  • Methyl quinoline-8-carboxylate

Uniqueness

Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate is unique due to its fused ring structure, combining both quinoline and indole moieties. This dual functionality allows it to exhibit a broader range of chemical reactivity and biological activity compared to its individual components.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and material scientists. Further research into its properties and applications will likely uncover even more uses for this fascinating compound.

Properties

CAS No.

649550-87-8

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

methyl 1-quinolin-8-ylindole-3-carboxylate

InChI

InChI=1S/C19H14N2O2/c1-23-19(22)15-12-21(16-9-3-2-8-14(15)16)17-10-4-6-13-7-5-11-20-18(13)17/h2-12H,1H3

InChI Key

HHTYMNVLDCCYOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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